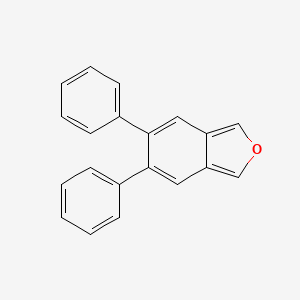

5,6-Diphenyl-2-benzofuran

説明

Structure

3D Structure

特性

CAS番号 |

109719-32-6 |

|---|---|

分子式 |

C20H14O |

分子量 |

270.3 g/mol |

IUPAC名 |

5,6-diphenyl-2-benzofuran |

InChI |

InChI=1S/C20H14O/c1-3-7-15(8-4-1)19-11-17-13-21-14-18(17)12-20(19)16-9-5-2-6-10-16/h1-14H |

InChIキー |

GQRWEKUNWIVIQU-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=CC3=COC=C3C=C2C4=CC=CC=C4 |

製品の起源 |

United States |

Synthetic Methodologies and Strategies for 5,6 Diphenyl 2 Benzofuran and Its Derivatives

Multi-Step Synthesis Pathways for the Benzofuran (B130515) Core

The foundational benzofuran ring system can be constructed through various multi-step synthetic sequences. These pathways often begin with readily available aromatic precursors, which are then elaborated and cyclized to form the desired heterocyclic core. Subsequent functionalization can then be used to install the desired substituents.

Approaches Utilizing Aromatic Precursors

The synthesis of the benzofuran moiety frequently starts with appropriately substituted benzene (B151609) ring derivatives. rsc.org A classic approach involves the Perkin synthesis, which historically was one of the first methods to produce a benzofuran ring from coumarin. More contemporary methods often rely on the cyclization of ortho-substituted phenols.

One prominent strategy is the intramolecular cyclization of α-aryloxy ketones. For instance, various multisubstituted benzofurans can be generated through the cyclodehydration of these ketones, a reaction that can be efficiently promoted by an Iridium(III) catalyst in the presence of Cu(OAc)₂. organic-chemistry.org Another versatile method involves the oxidative cyclization of ortho-cinnamyl phenols, which can be achieved using a palladium catalyst like [PdCl₂(CH₃CN)₂] with benzoquinone as an oxidant to yield functionalized 2-benzyl benzo[b]furans. organic-chemistry.org Hypervalent iodine reagents, such as (diacetoxyiodo)benzene, have also been employed to mediate the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. organic-chemistry.org

Strategic Functionalization of Benzofuran Rings

Once the benzofuran core is formed, strategic functionalization allows for the introduction of various substituents at specific positions. Direct C-H functionalization has emerged as a powerful and atom-economical strategy for this purpose, avoiding the need for pre-functionalized starting materials. hw.ac.uk This approach can be used to rapidly generate libraries of analogues for structure-activity relationship studies in drug development. hw.ac.uk

The C2-position of benzofuran is particularly susceptible to functionalization due to its relative acidity. hw.ac.uk Methodologies have been developed for C-H alkylations, arylations, and the introduction of heteroatoms. hw.ac.uk For example, rhodium-catalyzed C-H/C-H cross-coupling of benzimidates with benzofurans can lead to the formation of carbonitrile products at the ortho-position. hw.ac.uk

Transition-Metal-Catalyzed Annulation and Cyclization Reactions

Transition-metal catalysis has revolutionized the synthesis of benzofurans, providing highly efficient and selective routes for ring formation (annulation and cyclization) and functionalization. Catalysts based on palladium, copper, and rhodium are particularly prominent in these transformations.

Palladium-Mediated Synthetic Routes to Diphenylbenzofurans

Palladium catalysis is a cornerstone for the synthesis of 2-arylbenzofurans, which are key substructures or precursors for more complex derivatives like 5,6-diphenyl-2-benzofuran. mdpi.com

One of the most powerful tools is the direct C-H arylation of the benzofuran ring. mdpi.com For example, the reaction of benzofurans with triarylantimony difluorides under aerobic conditions, using Pd(OAc)₂ as a catalyst and CuCl₂ as an oxidant, produces a variety of 2-arylbenzofurans in moderate to high yields. mdpi.com

Another widely used palladium-catalyzed method is the Sonogashira cross-coupling reaction. organic-chemistry.orgacs.org This approach typically involves the coupling of terminal alkynes with o-iodophenols, catalyzed by both palladium and a copper co-catalyst, followed by an intramolecular cyclization to furnish the benzofuran ring. acs.org A tandem strategy has also been developed for constructing benzofuran motifs directly from gem-dibromoalkenes and phenols under palladium-catalyzed conditions, providing direct access to 2-aryl and 2-styryl benzofurans. rsc.org

| Reaction Type | Key Reactants | Catalyst System | Typical Product |

| C-H Arylation | Benzofuran, Triarylantimony difluoride | Pd(OAc)₂, CuCl₂ | 2-Arylbenzofuran mdpi.com |

| Sonogashira Coupling/Cyclization | o-Iodophenol, Terminal alkyne | (PPh₃)PdCl₂, CuI | 2-Substituted benzofuran acs.org |

| Tandem Cyclization | Phenol, gem-Dibromoalkene | Palladium catalyst | 2-Aryl or 2-Styryl benzofuran rsc.org |

| Oxidative Annulation | o-Cinnamyl phenol | [PdCl₂(CH₃CN)₂], Benzoquinone | 2-Benzyl benzofuran organic-chemistry.org |

Copper-Catalyzed Ring Closure Reactions in Benzofuran Synthesis

Copper catalysts are highly effective for promoting the intramolecular C-O bond formation required for benzofuran synthesis. These methods are often cost-effective and tolerant of various functional groups.

A straightforward approach is the CuI-catalyzed ring closure of 2-haloaromatic ketones, which efficiently yields a wide variety of benzofurans. organic-chemistry.orgacs.org Copper catalysis also enables domino reactions; for instance, CuI can catalyze the coupling of 1-bromo-2-iodobenzenes with β-keto esters to provide 2,3-disubstituted benzofurans. organic-chemistry.org One-pot syntheses are particularly attractive for their efficiency. A green and environmentally benign one-pot approach involves reacting o-hydroxy aldehydes, amines, and alkynes in the presence of copper iodide as a catalyst, often using a deep eutectic solvent. acs.orgnih.gov

| Precursors | Catalyst System | Reaction Conditions | Product | Yield |

| 2-Haloaromatic ketones | CuI | Varies | Substituted benzofurans | 72-99% acs.org |

| o-Hydroxy aldehydes, Amines, Alkynes | CuI | Deep Eutectic Solvent | Amino-substituted benzofurans | High nih.gov |

| 1-Bromo-2-iodobenzenes, β-Keto esters | CuI | THF, 100°C | 2,3-Disubstituted benzofurans | Good organic-chemistry.org |

| Salicylaldehyde Schiff bases, Alkenes | CuCl₂, DBU | DMF | Trifluoroethyl-substituted benzofurans | 45-93% acs.org |

Rhodium-Catalyzed C-H Functionalization for Benzofuran Frameworks

Rhodium catalysts have emerged as powerful tools for C-H bond functionalization, enabling the construction of complex molecular architectures involving benzofuran units. nih.gov These catalysts can operate under mild, redox-neutral conditions. bohrium.comresearchgate.net

An efficient strategy involves the rhodium-catalyzed redox-neutral annulation of N-phenoxyacetamides and ynones through successive double C-H bond activations. bohrium.comresearchgate.netnih.gov This process generates novel and complex indenols that incorporate a benzofuran unit with moderate to excellent regioselectivity. bohrium.comnih.gov Chelation assistance is a common strategy to direct the C-H activation to a specific position. The predictability and decreased dependence on the substrate's inherent stereoelectronics generally result in selective and high-yielding transformations with broad applicability. nih.gov For example, rhodium(III) complexes have been used for the ortho-directed C-H/C-H cross-coupling of benzimidates with benzofurans. hw.ac.uk

| Reactants | Catalyst | Key Feature | Product |

| N-Phenoxyacetamides, Ynones | Rhodium(III) complex | Successive double C-H bond activation | Indenols bearing a benzofuran unit bohrium.comnih.gov |

| Benzofuran, Benzimidate | Cp*Rh(MeCN)₃₂ | Ortho-directed C-H/C-H cross-coupling | ortho-Functionalized benzofuran hw.ac.uk |

Mechanistic Investigations of Benzofuran Formation

The formation of the benzofuran ring system is a cornerstone of heterocyclic chemistry, with various methodologies developed for its construction. Understanding the underlying mechanisms, including the nature of reaction intermediates and the factors governing regioselectivity, is crucial for the rational design and synthesis of specifically substituted benzofurans like this compound.

The synthesis of benzofurans can proceed through several mechanistic pathways, each characterized by distinct reactive intermediates. In acid-catalyzed cyclization reactions, protonation of a suitable precursor, such as an acetal, can lead to the formation of an oxonium ion intermediate. wuxiapptec.com Subsequent intramolecular nucleophilic attack by the phenyl ring onto this electrophilic center initiates the ring-closing process. wuxiapptec.com

Alternative strategies involve metal-catalyzed reactions where organometallic species play a pivotal role. For instance, in palladium-catalyzed syntheses, intermediates can arise from the coupling of precursors like o-hydroxy-functionalized aryl compounds with alkynes. nih.govacs.org Copper-catalyzed reactions may proceed through the formation of copper acetylide intermediates, which then react with other components, such as iminium ions generated in situ, to build the benzofuran scaffold. nih.govacs.org

Another significant mechanistic pathway involves sigmatropic rearrangements. The reaction of O-arylhydroxylamines with ketones, for example, is proposed to proceed through a one-pot sequence involving condensation, a rsc.orgrsc.org-sigmatropic rearrangement, cyclization, and the elimination of ammonia to yield the benzofuran core. organic-chemistry.org Similarly, charge-accelerated rsc.orgrsc.org-sigmatropic rearrangements have been identified in the reaction of phenols with alkynyl sulfoxides, leading to sulfonium intermediates that are key to the formation of highly substituted benzofurans. rsc.orgrsc.orgresearchgate.net

Achieving the desired substitution pattern, such as the 5,6-diphenyl arrangement, is a challenge of regioselectivity. In intramolecular cyclization reactions, the regiochemical outcome is often dictated by the electronic and steric properties of the substituents on the aromatic ring. oregonstate.edu For instance, in Friedel-Crafts type cyclizations, the reaction typically favors the sterically less-hindered ortho position. oregonstate.edu However, when steric factors are not dominant, mixtures of regioisomers can be common. oregonstate.edu Computational methods, such as molecular orbital analysis of key intermediates like oxonium ions, can be employed to predict the regioselectivity of these cyclizations. wuxiapptec.com

In transition metal-catalyzed cross-coupling and cycloaddition reactions, the choice of ligands can be a powerful tool for controlling regioselectivity. Ligand-controlled strategies have been developed to switch the regioselectivity in reactions such as the hydroheteroarylation of vinylarenes with benzofurans. organic-chemistry.org Diels-Alder cycloaddition reactions have also been utilized to construct the benzene ring portion with a high degree of regiochemical control, which can then be further elaborated to form the benzofuran. oregonstate.edu This approach allows for the programmable synthesis of complex substitution patterns that are difficult to achieve through classical condensation methods. oregonstate.eduacs.org For example, a reaction between 3-hydroxy-2-pyrones and nitroalkenes proceeds with high regioselectivity to form substituted phenols, which are precursors to benzofuranones and benzofurans. oregonstate.edu

Spectroscopic Characterization and Structural Elucidation of 5,6 Diphenyl 2 Benzofuran

Vibrational Spectroscopy Analysis

Vibrational Analysis and Potential Energy Distribution (PED)

Vibrational analysis, often employing techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy, is crucial for understanding the molecular structure and bonding within a compound. For complex molecules like 5,6-Diphenyl-2-benzofuran, computational methods such as Density Functional Theory (DFT) are frequently used to calculate harmonic vibrational frequencies. nih.gov These theoretical calculations are then correlated with experimental data.

Table 1: Representative Vibrational Modes and Their Expected Regions

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Characteristic of the phenyl and benzene (B151609) portions of the benzofuran (B130515) ring. |

| Aromatic C=C Stretch | 1600-1450 | Multiple bands are expected due to the complex aromatic system. |

| C-O-C Asymmetric Stretch | 1275-1200 | Associated with the furan (B31954) ether linkage. |

| C-O-C Symmetric Stretch | 1075-1020 | Associated with the furan ether linkage. |

This table is illustrative and based on general spectroscopic principles for similar compounds.

Electronic Absorption and Emission Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. technologynetworks.com The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. msu.edu For conjugated systems like this compound, the most significant electronic transitions are typically π → π* transitions. azooptics.com

The UV-Vis spectrum of a benzofuran derivative is characterized by absorption bands that are influenced by the extent of conjugation and the presence of substituents. nih.gov The addition of phenyl groups at the 5 and 6 positions is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent benzofuran molecule, due to the extended π-conjugated system. msu.edu Studies on similar complex benzofuran derivatives show absorption maxima in the UV-A and near-UV regions. researchgate.netresearchgate.net The solvent environment can also influence the position and intensity of absorption bands, a phenomenon known as solvatochromism. nih.govresearchgate.net

Table 2: Expected UV-Vis Absorption Data for Benzofuran Derivatives

| Compound Type | Typical λmax (nm) | Electronic Transition |

|---|---|---|

| Benzene | ~254 | π → π* |

| Naphthalene | ~286 | π → π* |

| Anthracene | ~375 | π → π* |

This table provides a general comparison and the exact λmax for this compound would require experimental measurement.

Photoluminescence encompasses the emission of light from a molecule after it has absorbed photons. This includes fluorescence (rapid emission from a singlet excited state) and phosphorescence (slower emission from a triplet excited state). Benzofuran derivatives are known to exhibit fluorescence, often with high quantum yields, making them of interest for applications such as organic light-emitting diodes (OLEDs). nih.govresearchgate.net

The emission spectrum of this compound would be expected to show a Stokes shift, meaning the emission maximum would be at a longer wavelength (lower energy) than the absorption maximum. The introduction of phenyl groups and the extended conjugation in the molecule are likely to result in emission in the violet-blue to blue-green region of the visible spectrum. researchgate.netscirp.org The fluorescence quantum yield, which is a measure of the efficiency of the emission process, can be influenced by the solvent and the specific substitution pattern on the benzofuran core. researchgate.net

Table 3: General Photoluminescence Characteristics of Aromatic Compounds

| Feature | Description |

|---|---|

| Emission Wavelength (λem) | Typically red-shifted compared to the absorption wavelength (λabs). |

| Quantum Yield (ΦF) | A measure of the efficiency of fluorescence. Can be high for rigid, conjugated systems. |

| Solvatochromism | The position of the emission peak can be sensitive to the polarity of the solvent. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. tandfonline.com For this compound (C₂₀H₁₄O), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight.

Electron ionization (EI) is a common method used to generate ions in the mass spectrometer. The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure. For benzofuran derivatives, fragmentation often involves the cleavage of substituent groups and the breaking of the furan ring. rsc.orgdea.gov The fragmentation of this compound would likely involve the loss of phenyl groups and potentially fragments characteristic of the benzofuran core.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Identity |

|---|---|---|

| [C₂₀H₁₄O]⁺ | ~270.10 | Molecular Ion (M⁺) |

| [M - H]⁺ | ~269.10 | Loss of a hydrogen atom |

| [M - C₆H₅]⁺ | ~193.07 | Loss of a phenyl group |

These are predicted values. Actual fragmentation would depend on the ionization energy and other instrumental parameters.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound and assessing its purity. researchgate.net

For this compound, with a molecular formula of C₂₀H₁₄O, the theoretical elemental composition can be calculated. rsc.org The experimental values obtained from an elemental analyzer should closely match these calculated percentages to confirm the identity and purity of the compound. nih.gov

Table 5: Elemental Composition of this compound (C₂₀H₁₄O)

| Element | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 20 | 240.22 | 88.86 |

| Hydrogen (H) | 1.008 | 14 | 14.112 | 5.22 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 5.92 |

| Total | | | 270.331 | 100.00 |

Calculated based on atomic weights. Experimental values are typically reported with a tolerance (e.g., ±0.4%).

Scanning Electron Microscopy (SEM) for Morphological Features

Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to scan the surface of a sample and generate high-resolution images of its morphology. nanoscience.comthermofisher.com It provides detailed information about the surface topography, texture, and particle size and shape of a solid material. hitachi-hightech.com

While SEM is not typically used for the structural elucidation of a molecule at the atomic level, it is invaluable for characterizing the solid-state morphology of a compound. researchgate.net For this compound, SEM analysis could reveal whether the compound exists as crystalline structures, an amorphous powder, or has other distinct morphological features. The appearance of the sample under SEM can be influenced by the method of synthesis and purification, such as crystallization conditions.

Advanced Computational Analysis of this compound Remains an Unexplored Area of Research

A thorough investigation into the computational and theoretical chemistry of the specific compound This compound reveals a significant gap in the existing scientific literature. Despite the broad interest in the computational analysis of benzofuran derivatives, detailed theoretical studies focusing explicitly on the 5,6-diphenyl substituted isomer are not publicly available.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides profound insights into the molecular structure, electronic properties, and reactivity of chemical compounds. For many benzofuran-based molecules, researchers have extensively used DFT to perform geometry optimizations, analyze frontier molecular orbitals (HOMO-LUMO), conduct Natural Bond Orbital (NBO) analyses, and map Molecular Electrostatic Potentials (MEP). These studies are crucial for understanding the behavior of these compounds and designing new materials and therapeutic agents.

However, searches for specific data pertaining to this compound—including its optimized structural parameters (bond lengths and angles), the selection of specific DFT functionals and basis sets for its study, its HOMO-LUMO energy gap, hyperconjugative interactions from NBO analysis, or its reactivity preferences based on MEP mapping—did not yield published research findings.

While general methodologies for the computational study of substituted benzofurans are well-established, the application of these techniques to the this compound isomer has not been documented in the available scientific papers and academic databases. Consequently, the specific data required to construct a detailed theoretical profile for this compound, including quantitative results for its structural and electronic properties, are currently unavailable. This highlights an opportunity for new research to explore the unique characteristics of this particular molecule.

Advanced Computational Chemistry and Theoretical Investigations of 5,6 Diphenyl 2 Benzofuran

Nonlinear Optical (NLO) Properties CalculationWhile benzofuran (B130515) derivatives are recognized as promising candidates for NLO materials, specific calculations of the nonlinear optical properties for 5,6-Diphenyl-2-benzofuran have not been reported.physchemres.orgresearchgate.netThese calculations are used to predict a molecule's potential for applications in optoelectronics.nih.gov

Determination of First Static Hyperpolarizability and Polarizability

The nonlinear optical (NLO) properties of benzofuran derivatives are a subject of significant research interest due to their potential applications in materials chemistry. physchemres.org The first static hyperpolarizability (β) is a key indicator of a molecule's NLO response. Theoretical calculations, particularly Density Functional Theory (DFT), have proven to be a reliable method for predicting these properties. physchemres.orgresearchgate.net

For a series of 2-phenylbenzofuran (B156813) derivatives, DFT calculations at the GGA-PBE/6-31G(d,p) level of theory have been used to determine their first-order hyperpolarizability. The calculated values for these derivatives were found to range from 4.00 × 10⁻³⁰ to 43.57 × 10⁻³⁰ esu, indicating that these molecules possess noteworthy NLO properties. physchemres.org The magnitude of hyperpolarizability in these systems is attributed to the π-conjugation bridge that connects electron donor and acceptor groups, facilitating the redistribution of electron density under an external electric field. physchemres.org

In a study on 7-methoxy-benzofuran-2-carboxylic acid, a high polarizability was suggested by a small HOMO-LUMO energy gap (4.189 eV), indicating the molecule is soft, reactive, and has potential for NLO applications. researchgate.net The performance of various computational methods for calculating hyperpolarizability has been assessed, with findings indicating that while some methods like SCC-DFTB may overestimate values for certain push-pull systems, they can effectively reproduce trends in disubstituted benzenes. nih.gov These studies collectively suggest that this compound, with its extended π-system, would likely exhibit significant polarizability and hyperpolarizability.

Table 1: Calculated First-Order Hyperpolarizability (β₀) for Representative 2-Phenylbenzofuran Derivatives

| Derivative | Functional/Basis Set | β₀ (× 10⁻³⁰ esu) |

|---|---|---|

| Derivative 1 | GGA-PBE/6-31G(d,p) | 4.00 |

| Derivative 2 | GGA-PBE/6-31G(d,p) | 15.26 |

Note: The specific structures of the derivatives are detailed in the source study. This table demonstrates the range of NLO responses in this class of compounds. physchemres.org

Theoretical Studies on Reaction Mechanisms and Regioselectivity

Application of Molecular Electron Density Theory (MEDT)

While no studies applying Molecular Electron Density Theory (MEDT) specifically to this compound were identified, the principles of MEDT are highly relevant for understanding its reactivity. MEDT analyzes changes in electron density to understand chemical reactivity, moving beyond orbital-based frontier molecular orbital (FMO) theory. DFT is a primary tool for these analyses, allowing for the calculation of electron density surfaces and reactivity descriptors. semanticscholar.org

In related benzofused heterocyclic systems, DFT has been used to calculate electron density parameters to determine reactivity in electrophilic substitution and Diels-Alder reactions. semanticscholar.org The analysis of molecular electrostatic potential (MEP) and local ionization energy surfaces, which are derived from the electron density, helps in predicting reactive sites. semanticscholar.org For instance, in studies on dienylfurans and dienylisobenzofurans, DFT calculations have been employed to elucidate the mechanisms of [8+2] cycloaddition reactions. These studies reveal that the reaction pathways and regioselectivity are dictated by the electronic structure of the furan (B31954) and its substituents, with reaction favorability determined by activation Gibbs free energies. pku.edu.cn Such an approach would be invaluable in predicting how this compound might participate in cycloaddition or electrophilic substitution reactions, by identifying the most nucleophilic or electrophilic sites based on its calculated electron density distribution.

Potential Energy Surface Scans for Conformational and Reaction Pathways

Potential energy surface (PES) scans are a powerful computational tool for exploring the conformational landscape of a molecule and for mapping reaction pathways. uni-muenchen.deq-chem.comq-chem.com This method involves systematically changing specific geometric parameters (like bond lengths, angles, or dihedral angles) and performing a constrained geometry optimization at each step to map the energy profile. uni-muenchen.deq-chem.com

A rigorous computational analysis of 1,3-diphenylisobenzofuran (B146845) (DPBF), an isomer of the title compound, utilized a relaxed PES scan to investigate its possible conformations. mdpi.comnih.gov The 2D-PES was generated by scanning the two dihedral angles that define the orientation of the two phenyl rings relative to the benzofuran core. mdpi.comnih.gov This analysis revealed the existence of two co-existing stable conformers (Cs and C2 symmetry), with the Cs conformer being slightly more stable at room temperature. mdpi.com Such scans are crucial for understanding the molecule's structural dynamics and how different conformers might influence its photophysical properties and reactivity. mdpi.comnih.gov A similar approach applied to this compound would likely involve scanning the dihedral angles of the two phenyl groups at the 5 and 6 positions to identify the lowest energy conformations and the rotational barriers between them.

Influence of Solvent Environment on Theoretical Calculations

The solvent environment can significantly influence the electronic structure, geometry, and photophysical properties of molecules. mdpi.comaip.org Computational studies often incorporate solvent effects using either implicit solvation models (where the solvent is treated as a continuous medium) or explicit models (where individual solvent molecules are included). mdpi.com

For 1,3-diphenylisobenzofuran (DPBF), both experimental and computational studies have demonstrated a strong solvent dependence on its spectroscopic properties. mdpi.com In polar aprotic solvents like DMSO and DMF, a red shift is observed in both the absorption and emission spectra compared to protic solvents like ethanol. This, along with an increase in fluorescence lifetime with solvent polarity, indicates a greater stabilization of the excited state in more polar environments. mdpi.com

Theoretical calculations on benzofuran derivatives have shown that changing from a gas phase to an aqueous medium can induce significant structural changes, such as alterations in bond lengths, and lead to an enhanced dipole moment and electron delocalization. aip.org For DPBF, TD-DFT calculations incorporating solvent effects were essential for accurately predicting absorption/emission wavelengths and reproducing experimental trends. mdpi.com These findings underscore the necessity of including solvent effects in theoretical calculations on this compound to achieve accurate predictions of its properties and behavior in solution.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,3-Diphenylisobenzofuran (DPBF) |

| 2-Phenylbenzofuran |

| 7-methoxy-benzofuran-2-carboxylic acid |

| Dienylfurans |

Crystal Structure Determination and Solid State Characteristics

Single Crystal X-ray Diffraction (SCXRD) Methodologies

The process of SCXRD analysis involves several key steps, from the initial data collection to the final refinement of the crystal structure model.

Once a suitable single crystal of 5,6-Diphenyl-2-benzofuran is mounted on a diffractometer, it is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector. The raw diffraction data would then be processed, which includes integration of the reflection intensities and correction for various experimental factors.

The subsequent step involves solving the crystal structure, which is often accomplished using direct methods implemented in software packages like SHELXS. okstate.eduiucr.org This program is designed to determine the initial positions of the atoms in the asymmetric unit. Following the initial structure solution, the model is refined using a full-matrix least-squares method, typically with the SHELXL program. okstate.eduuni-konstanz.denih.gov This refinement process optimizes the atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction data. uni-konstanz.denih.gov

A fundamental outcome of the initial diffraction experiment is the determination of the unit cell parameters: the lengths of the three axes (a, b, c) and the angles between them (α, β, γ). These parameters define the basic repeating unit of the crystal lattice. asianpubs.orgscirp.org The analysis of the symmetry of the diffraction pattern allows for the determination of the crystal system and the specific space group to which the crystal belongs. asianpubs.orgscirp.org The space group describes all the symmetry operations (such as rotations, reflections, and inversions) that can be applied to the crystal lattice, leaving it unchanged. For example, studies on related benzofuran (B130515) derivatives have reported various crystal systems, including monoclinic and triclinic, with space groups such as P21/c and P-1. asianpubs.orgresearchgate.net

Analysis of Molecular Conformation in the Crystalline State

With a refined crystal structure, a detailed analysis of the molecular conformation of this compound can be performed. This would involve examining the planarity of the benzofuran core and the dihedral angles of the two phenyl substituents relative to the central ring system. In many substituted bi-aryl and heterocyclic systems, significant twisting between the ring systems is observed to minimize steric hindrance. iucr.org The precise bond lengths and angles within the molecule would also be compared to standard values to identify any unusual geometric features that might arise from electronic or steric effects of the phenyl substituents. For instance, in other diphenyl-substituted heterocyclic compounds, the phenyl rings often adopt a propeller-like, non-coplanar arrangement. iucr.org

Intermolecular Interactions and Crystal Packing

The way in which individual molecules of this compound arrange themselves in the crystal is dictated by a variety of non-covalent intermolecular interactions. Understanding these interactions is crucial for explaining the solid-state properties of the material.

Given that this compound lacks strong hydrogen bond donors (like -OH or -NH groups), conventional hydrogen bonding is not expected to be a dominant feature of its crystal packing. However, weak C-H···O or C-H···π hydrogen bonds are often observed in the crystal structures of organic molecules. iucr.orgasianpubs.org These interactions, while weaker than classical hydrogen bonds, can collectively play a significant role in stabilizing the crystal lattice. Analysis of the crystal structure would involve searching for short intermolecular contacts between carbon-bound hydrogen atoms and the oxygen atom of the benzofuran ring or the π-systems of the aromatic rings. researchgate.net

C-H...Pi Interactions

C-H...π interactions are a type of non-covalent interaction where a carbon-hydrogen bond acts as a weak acid, interacting with the electron-rich π system of an aromatic ring. wiley.comrsc.org These interactions, although weak, play a significant role in determining the crystal packing and conformational preferences of molecules. rsc.org In the solid state of this compound, it is highly probable that both intramolecular and intermolecular C-H...π interactions are present.

Correlation between Solution-Phase Conformation and Solid-State Structure

The conformation of a molecule can differ between the solution phase and the solid state. In solution, molecules are more dynamic and can adopt a range of conformations that are close in energy. The observed conformation is an average of this ensemble, influenced by solvent effects and intramolecular forces. In the solid state, the molecule is locked into a specific conformation that allows for the most efficient crystal packing, driven by the optimization of intermolecular forces. nih.gov

For this compound, it is expected that in solution, the phenyl rings would have a greater degree of rotational freedom around the C-C single bonds connecting them to the benzofuran core. The preferred conformation in solution would be a balance between steric hindrance and any potential weak intramolecular interactions.

Upon crystallization, the molecule would adopt a more rigid conformation. This solid-state conformation might differ from the lowest energy conformation in the gas phase or in solution due to the influence of crystal packing forces, such as π-π stacking and C-H...π interactions. acs.org Studies on other flexible aryl-substituted systems have shown that the dihedral angles between aromatic rings can vary significantly between the solution and solid states. acs.org For example, the phenyl group in some benzofuran derivatives was found to be twisted by a significant angle from the plane of the furan (B31954) and cyanovinylene in the solid state, a deviation from the co-planar structure calculated for the gas phase. acs.org

Reactivity and Fundamental Reaction Pathways of 5,6 Diphenyl 2 Benzofuran

Ring Transformation and Rearrangement ReactionsVarious rearrangement and ring-transformation reactions have been reported for specific benzofuran (B130515) derivatives. These can include photoinduced electrocyclizations, acid-catalyzed rearrangements of substituents, or transformations of the furan (B31954) ring under specific reductive or oxidative conditions. These reactions are highly dependent on the overall substitution pattern and the specific reagents employed.

Without specific literature on 5,6-Diphenyl-2-benzofuran, any further detail would be speculative.

Applications of 5,6 Diphenyl 2 Benzofuran in Materials Science and Optoelectronics

Development of Functional Organic Materials

Benzofuran (B130515) derivatives are integral to the development of novel functional organic materials due to their versatile synthesis and the ability to tune their electronic and photophysical properties through chemical modification. nih.gov The synthesis of benzofuran scaffolds can be achieved through various innovative and catalytic strategies, including transition-metal-catalyzed reactions, visible-light-mediated catalysis, and base-catalyzed methods. nih.govacs.org These synthetic routes allow for the introduction of various functional groups onto the benzofuran core, enabling the tailoring of material properties for specific applications.

For instance, the incorporation of thiophene (B33073) rings to create benzothieno[3,2-b]benzofuran (BTBT) derivatives has been shown to be crucial in the development of highly efficient organic photovoltaics and field-effect transistors. acs.org While specific research on the functionalization of 5,6-Diphenyl-2-benzofuran is limited, the established synthetic methodologies for benzofurans provide a clear pathway for its derivatization to create a new generation of functional organic materials with tailored properties.

Photonic Applications and Fluorescent Probes

The inherent fluorescence of the benzofuran core makes its derivatives highly suitable for photonic applications, particularly as fluorescent probes. nih.gov The photophysical properties of benzofuran derivatives, such as high quantum yields and blue-light emission, are key to their utility in this area. nih.gov

The structure of benzofuran-based molecules can be modulated to optimize their linear and nonlinear optical properties for applications in biological imaging. nih.gov For example, the introduction of electron-donating or electron-withdrawing substituents can fine-tune the absorption and emission spectra. nih.gov While direct studies on this compound as a fluorescent probe are not widely reported, the principles established for other benzofuran derivatives suggest its potential. The phenyl substituents at the 5 and 6 positions could enhance the quantum yield and provide sites for further functionalization to create probes with high selectivity and sensitivity for specific analytes. nih.gov

A newly synthesized benzofuran derivative has been successfully utilized as a selective fiber optic sensor for Fe(III) ions, demonstrating the practical application of these compounds in optical sensing. researchgate.net The strong chemical stability of benzofuran derivatives further enhances their suitability for use in various optical devices. researchgate.net

Materials for Organic Field-Effect Transistors (OFETs) and Organic Phototransistors (OPTs)

The benzofuran scaffold is a promising building block for organic semiconductors used in organic field-effect transistors (OFETs) and organic phototransistors (OPTs). The rigid and planar structure of benzofuran derivatives can facilitate efficient intermolecular charge transport. acs.org

A multifunctional semiconductor molecule, 2,7-diphenylbenzo bohrium.comresearchgate.netthieno[3,2-b]benzofuran (BTBF-DPh), which integrates a benzothienobenzofuran core with phenyl groups, has demonstrated excellent performance in both OFETs and OPTs. acs.org Thin-film OFETs fabricated with BTBF-DPh exhibited a carrier mobility of 0.181 cm²/V·s. acs.org The corresponding OPTs showed a high responsivity of 2.07 × 10³ A/W and a detectivity of 5.6 × 10¹⁵ Jones. acs.org These impressive results are attributed to the dense and close-packed structure of the material, which facilitates charge transport. acs.org

The charge carrier mobility in organic semiconductors is a critical parameter for device performance. mdpi.comtudelft.nl While specific data for this compound is not available, the performance of related compounds suggests its potential. The diphenyl substitution could enhance intermolecular interactions and improve charge transport properties.

Table 2: Performance of OFETs and OPTs using a Benzothienobenzofuran Derivative

| Device | Material | Carrier Mobility (cm²/V·s) | Responsivity (A/W) | Detectivity (Jones) |

|---|---|---|---|---|

| OFET | BTBF-DPh | 0.181 | - | - |

Data for 2,7-diphenylbenzo bohrium.comresearchgate.netthieno[3,2-b]benzofuran (BTBF-DPh). acs.org

Optical Sensors and Related Optoelectronic Devices

Benzofuran derivatives are attractive candidates for use in optical sensors due to their strong and stable fluorescence. researchgate.net The development of a selective fiber optic sensor for Fe(III) based on a newly synthesized benzofuran derivative underscores the potential of this class of compounds in chemical sensing. researchgate.net The sensing mechanism in such devices often relies on the change in fluorescence intensity or wavelength upon interaction of the benzofuran fluorophore with the target analyte.

While the direct application of this compound in optical sensors has not been reported, its inherent fluorescence and the possibility of functionalizing the phenyl rings make it a promising platform for the design of new optical sensing materials. The phenyl groups could be modified with specific recognition units to create sensors with high selectivity for various ions or molecules. The development of polymeric optical sensors for nitrite (B80452) detection, although not based on benzofuran, demonstrates a general strategy that could be adapted for benzofuran-based systems. nih.gov

Light-Harvesting Materials

The extended π-conjugated systems and strong absorption in the visible region of some benzofuran derivatives make them suitable for light-harvesting applications, such as in organic photovoltaics (OPVs). Furan-based semiconductor materials, including benzofuran and benzodifuran derivatives, have been explored for their potential in OSCs. bohrium.comresearchgate.net

The synthesis of benzofuran-phenanthrene and benzofuran-pyrene hybrids has been shown to result in compounds with interesting optoelectronic properties, suggesting their potential as light-harvesting materials. researchgate.net The annulation of a benzofuran ring can lead to a bathochromic shift in the absorption spectrum, which is beneficial for absorbing a broader range of the solar spectrum. researchgate.net

Although specific studies on the light-harvesting capabilities of this compound are lacking, its chromophoric structure suggests it could absorb light efficiently. Further research into its photophysical properties and incorporation into photovoltaic devices would be necessary to evaluate its potential in this area.

Investigation of Optical Limiting Properties

Functionalized benzofuran derivatives have been investigated for their nonlinear optical (NLO) properties, including optical limiting. researchgate.net Optical limiters are materials that exhibit a decrease in transmittance with an increase in incident light intensity, which is a crucial property for protecting sensitive optical components and human eyes from high-intensity laser beams.

A study on a series of functionalized benzofuran derivatives demonstrated their NLO response through the open-aperture Z-scan method. researchgate.net One of the synthesized compounds exhibited a lower optical limiting threshold than the benchmark material C60, indicating its promise as an effective optical limiting material. researchgate.net The NLO properties of organic molecules are often associated with intramolecular charge transfer, and the design of benzofuran derivatives with donor-acceptor structures can enhance these properties. scispace.com

The investigation into the NLO properties of this compound could reveal its potential for optical limiting applications. The presence of the diphenyl groups could contribute to a large two-photon absorption cross-section, which is a common mechanism for optical limiting in organic materials. ucf.edunih.gov

Conclusion and Future Research Directions

Synthesis Challenges and Innovations in Benzofuran (B130515) Chemistry

The synthesis of the benzofuran nucleus, a core structure in many natural products and pharmaceuticals, has been a subject of intense research since its first reported synthesis by Perkin in 1870. nih.govacs.org Chemists are continually driven to develop novel and efficient methods to construct this biologically significant scaffold due to the increasing use of its derivatives. nih.govacs.org

Key Synthesis Challenges:

Regioselectivity: Controlling the position of substituents on the benzofuran ring is a significant hurdle, especially in substrates where multiple reaction sites are available. oregonstate.edu Achieving a single, desired regioisomer is often difficult. oregonstate.edu

Harsh Reaction Conditions: Classical methods often require harsh conditions, such as high temperatures or strong acids/bases, which can limit their applicability to sensitive molecules.

Structural Defects and Solubility: The synthesis of complex, ladder-type polymers incorporating benzofuran units must contend with structural imperfections and poor solubility, which complicates their characterization and processing. researchgate.net

Recent Innovations in Synthesis: Recent years have seen a surge in innovative catalytic strategies to overcome these challenges. nih.govacs.org These modern approaches offer milder reaction conditions, higher yields, and greater functional group compatibility.

| Catalyst Type | Reaction | Description | Reference(s) |

| Palladium-Copper | Sonogashira Coupling / Intramolecular Cyclization | A dual-catalyst system used for coupling terminal alkynes and iodophenols, followed by cyclization to form the benzofuran ring. nih.govacs.org | nih.govacs.org |

| Copper | One-Pot Synthesis | Copper iodide has been employed as a catalyst in one-pot reactions involving o-hydroxy aldehydes, amines, and alkynes, often using environmentally friendly deep eutectic solvents. nih.govacs.org | nih.govacs.org |

| Palladium(II) | Oxidative Annulation | Pd(II) catalysts enable the oxidative cyclization of o-cinnamyl phenols to produce 2-benzyl benzofurans. nih.govorganic-chemistry.org | nih.govorganic-chemistry.org |

| Iodine(III) | Oxidative Cyclization | Hypervalent iodine reagents can mediate the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. nih.govorganic-chemistry.org | nih.govorganic-chemistry.org |

| Charge-Accelerated Rearrangement | Substituent Migration | A novel method involving a charge-accelerated sigmatropic rearrangement allows for the synthesis of diverse, highly substituted benzofurans from readily available starting materials through substituent migration. tus.ac.jp | tus.ac.jp |

These innovative methods, including the development of one-pot syntheses and the use of green catalysts, are paving the way for the efficient and scalable production of complex benzofuran derivatives. nih.govacs.orgnih.gov A recent breakthrough involves a deconstructive reorganization strategy that allows for the simultaneous construction of both the benzene (B151609) and furan (B31954) rings from kojic acid-derived alkynes. researchgate.net

Advances in Spectroscopic and Computational Approaches for Structural and Electronic Characterization

The precise characterization of the structural and electronic properties of benzofuran derivatives is crucial for understanding their behavior and designing new functional materials. A combination of advanced spectroscopic techniques and computational methods provides deep insights into these molecules.

Spectroscopic Characterization: The structures of novel benzofuran derivatives are typically established using a suite of spectroscopic methods. researchgate.net

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are fundamental for determining the connectivity of atoms. nih.govresearchgate.netresearchgate.net Advanced 2D NMR techniques like COSY, HSQC, and HMBC are used to elucidate complex structures and spatial relationships between atoms. researchgate.netacs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of newly synthesized compounds. nih.gov

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the functional groups present in the molecule and can be used for rapid, in-field testing. researchgate.net

UV-Visible and Fluorescence Spectroscopy: These techniques are used to study the electronic transitions and photophysical properties of benzofuran derivatives. wikipedia.orgnih.gov 1,3-Diphenylisobenzofuran (B146845), for example, exhibits intense fluorescence with a maximum absorption around 420 nm in solution. wikipedia.org

Computational Approaches: Density Functional Theory (DFT) has become a powerful tool for investigating the properties of benzofuran derivatives, offering reliable information that complements experimental findings. physchemres.org

Structural Optimization: DFT calculations are used to predict the ground-state geometry of molecules. For 2-phenylbenzofuran (B156813), calculations have shown a pseudo-planar geometry with a very small dihedral angle between the benzofuran and phenyl rings. physchemres.org

Electronic Properties: Computational methods can determine key electronic properties such as HOMO-LUMO energy gaps, which are vital for understanding the electronic behavior of materials in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). skku.edu

Spectroscopic Prediction: Theoretical calculations can predict spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption wavelengths) that show good agreement with experimental results. nih.govphyschemres.org

Molecular Docking and Dynamics: In the context of medicinal chemistry, computational studies like molecular docking and molecular dynamics (MD) simulations are used to predict the binding interactions of benzofuran derivatives with biological targets. nih.govnih.govnih.gov

Recent studies have employed TD-DFT calculations to analyze the photophysical properties of compounds like 1,3-diphenylisobenzofuran, providing insights into its absorption/emission wavelengths and radiative lifetimes. nih.gov Furthermore, computational analysis helps in understanding intermolecular interactions and the stability of different molecular conformations. nih.govaip.org

Exploration of Novel Material Science Applications and Device Integration

The unique photophysical and electronic properties of benzofuran scaffolds make them highly attractive for a range of applications in materials science, particularly in the field of organic electronics.

Organic Electronics: Benzofuran derivatives are being explored as organic semiconductors for various electronic devices due to their potential for high charge mobility and strong emission properties. researchgate.net

Organic Field-Effect Transistors (OFETs): The planar structure and extended π-conjugation of certain benzofuran derivatives make them suitable candidates for the active layer in OFETs.

Organic Light-Emitting Diodes (OLEDs): The strong fluorescence of some benzofurans is a key property for their use as emitters in OLEDs. researchgate.net For instance, a derivative integrating a benzothienobenzofuran core with phenyl groups has been used as a blue emissive layer in OLEDs. researchgate.net

Organic Phototransistors (OPTs): The photosensitive nature of these materials also opens up possibilities for their use in light-sensing applications like OPTs. researchgate.net

| Device Type | Application of Benzofuran Derivative | Key Property | Reference |

| OLED | Emissive Layer | Strong blue emission, high quantum efficiency | researchgate.net |

| OFET | Semiconductor Layer | High charge transport | researchgate.net |

| OPT | Photosensitive Layer | Light-induced charge generation | researchgate.net |

Chemical Sensing: The reactivity of the isobenzofuran (B1246724) core with certain species makes it a useful tool for chemical detection.

Singlet Oxygen Detection: 1,3-Diphenylisobenzofuran is a well-established and highly reactive diene used as a chemical trap for the detection of singlet oxygen (¹O₂), even within biological systems. wikipedia.org Its reaction with singlet oxygen leads to a measurable change, allowing for the quantification of this reactive oxygen species. wikipedia.org

Advanced Materials: The rigid, planar structure of the diphenylbenzofuran scaffold can be incorporated into larger molecular architectures to create materials with tailored properties.

Polyaromatic Hydrocarbons (PAHs): Cycloaddition reactions involving 1,3-diphenylisobenzofuran provide access to a variety of complex polyaromatic hydrocarbons. wikipedia.org

Thermally Activated Delayed Fluorescence (TADF) Emitters: A novel design platform for TADF emitters has been developed by decorating a dibenzofuran (B1670420) core with electron-donating and electron-withdrawing groups. This strategic separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) resulted in highly efficient TADF devices. skku.edu

Potential for Designed Functional Materials Based on Diphenylbenzofuran Scaffolds

The versatility of the diphenylbenzofuran scaffold provides a robust platform for the design of novel functional materials with precisely engineered properties. The ability to modify the core structure and append various functional groups opens up a vast chemical space for creating materials targeted for specific applications.

Tunable Optoelectronic Properties: By strategically adding electron-donating or electron-withdrawing groups to the phenyl rings or the benzofuran core, the electronic properties (e.g., HOMO/LUMO levels, band gap) can be fine-tuned. This "smart" chemical design is a powerful tool for optimizing the performance of materials in organic electronic devices. researchgate.netskku.edu For example, selective fluorination of related furan-based molecules has been shown to produce well-balanced ambipolar charge transport and efficient electroluminescence. researchgate.net

Scaffolds for Biomedical Applications: The benzofuran nucleus is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. researchgate.netrsc.org This suggests that diphenylbenzofuran scaffolds could serve as a basis for developing new therapeutic agents.

Targeted Drug Delivery: Phenylboronic acid (PBA)-based functional materials have been developed for targeting glycoproteins that are overexpressed on cancer cell surfaces. nih.gov Incorporating such functionalities onto a diphenylbenzofuran scaffold could lead to targeted drug delivery systems.

Bioactive Scaffolds: The inherent bioactivity of the benzofuran core can be combined with the structural features of the diphenyl groups to design potent and selective inhibitors for enzymes implicated in diseases like cancer. nih.govrsc.org For instance, benzofuran derivatives have been designed as potent inhibitors of Lysine-specific demethylase 1 (LSD1), a promising cancer target. nih.gov

Advanced Porous Materials: The rigid and well-defined geometry of diphenylbenzofuran units makes them excellent building blocks for constructing porous organic frameworks or other nanostructured materials. These materials could find applications in:

Gas Storage and Separation: By creating porous structures with specific pore sizes and chemical environments.

Catalysis: Where the scaffold can act as a support for catalytic active sites.

Pre-vascularized Grafts: Porous scaffolds are essential for cell development and tissue integration in biomedical applications, such as bone reconstruction. nih.gov While not directly demonstrated for diphenylbenzofurans, the principle of using organic scaffolds for such purposes is well-established. nih.gov

The future of diphenylbenzofuran-based materials lies in the rational design and synthesis of complex, multifunctional architectures. Advances in synthetic chemistry and computational modeling will enable the creation of next-generation materials with unprecedented control over their physical, chemical, and biological properties, leading to innovations across diverse scientific and technological fields.

Q & A

Q. What are the common synthetic routes for 5,6-Diphenyl-2-benzofuran, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, such as cyclization of pre-functionalized benzofuran precursors. A two-step strategy using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce phenyl groups at positions 5 and 6 is widely employed . Solvent polarity and catalyst loading (e.g., Pd(PPh₃)₄) critically affect yield. For example, polar aprotic solvents like DMF enhance coupling efficiency, while lower catalyst concentrations may reduce byproduct formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- 1H/13C-NMR : Assign aromatic proton resonances (δ 6.8–7.6 ppm) and confirm substitution patterns via coupling constants and NOE correlations .

- IR Spectroscopy : Identify benzofuran C-O-C stretching (~1250 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .

- GC-MS/EI-HRMS : Verify molecular ion peaks (e.g., m/z 310.12 [M⁺]) and assess purity by detecting impurities (e.g., isomers or unreacted precursors) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields or impurities in this compound synthesis?

- Catalyst Screening : Test alternative catalysts (e.g., Pd(OAc)₂ with phosphine ligands) to improve regioselectivity and reduce side reactions .

- Solvent Optimization : Compare yields in DMF, THF, and toluene to balance solubility and reaction kinetics. Hexafluoroisopropanol (HFIP) has shown promise in enhancing cyclization efficiency .

- Purification Strategies : Use gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (e.g., ethanol) to isolate high-purity product .

Q. How should contradictory pharmacological data (e.g., receptor binding vs. functional assays) be resolved for this compound derivatives?

- Cross-Validation : Combine radioligand binding assays (e.g., α4β2 nicotinic acetylcholine receptors) with functional studies (e.g., calcium flux assays) to confirm activity .

- Structural Analysis : Use molecular docking to identify steric clashes or non-covalent interactions that may explain discrepancies between binding affinity and efficacy .

- Dose-Response Profiling : Conduct full concentration-response curves to differentiate partial agonism from antagonist effects .

Q. What methodological considerations are critical for designing selective ligands based on this compound scaffolds?

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) at position 2 to modulate electron density and enhance selectivity for serotonin receptors .

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) to evaluate stereospecific activity .

- Metabolic Stability : Assess cytochrome P450 interactions using liver microsome assays to prioritize derivatives with reduced susceptibility to oxidative metabolism .

Q. How can computational methods aid in predicting the physicochemical properties of this compound derivatives?

- DFT Calculations : Optimize molecular geometry and calculate HOMO-LUMO gaps to predict reactivity and charge-transfer properties .

- MD Simulations : Model lipid bilayer interactions to estimate blood-brain barrier permeability .

- QSAR Modeling : Corrogate substituent lipophilicity (clogP) with experimental LogD₇.₄ values to refine pharmacokinetic predictions .

Data Contradiction Analysis

Q. How to address conflicting spectral data (e.g., NMR vs. X-ray) for this compound derivatives?

- Dynamic Effects : Consider conformational flexibility in solution (NMR) versus solid-state rigidity (X-ray). Variable-temperature NMR can reveal rotameric equilibria .

- Crystallography : Compare experimental X-ray structures with DFT-optimized geometries to identify crystal packing artifacts .

Q. What strategies resolve discrepancies between in vitro and in vivo activity profiles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。